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molecular formula C10H18N2O4 B8302045 1-Ethoxycarbonyl-4-methoxycarbonylmethylpiperazine

1-Ethoxycarbonyl-4-methoxycarbonylmethylpiperazine

Cat. No. B8302045
M. Wt: 230.26 g/mol
InChI Key: FDEZAAKCPAQXCX-UHFFFAOYSA-N
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Patent
US05563141

Procedure details

To a solution of 1-ethoxycarbonylpiperazine (20 g) and triethylamine (14.1 g) in dichloromethane (200 ml) at 0° C. was added gradually with stirring over 10-15 minutes, methyl bromoacetate (20.3 g). On completion of the addition the reaction mixture was stirred at room temperature for 2 hours, washed with water and brine, dried (MgSO4) and evaporated to yield 1-ethoxycarbonyl-4-methoxycarbonylmethylpiperazine (29.1 g) as a colourless oil: NMR (CDCl3) δ1.28 (3H, t), 2.56 (4H, m), 3.25 (2H, s), 3.52 (4H, m), 3.72 (3H, s), 4.14 (2H, q); m/Z 231 (M+H)+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)=[O:5])[CH3:2].C(N(CC)CC)C.Br[CH2:20][C:21]([O:23][CH3:24])=[O:22]>ClCCl>[CH2:1]([O:3][C:4]([N:6]1[CH2:7][CH2:8][N:9]([CH2:20][C:21]([O:23][CH3:24])=[O:22])[CH2:10][CH2:11]1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC(=O)N1CCNCC1
Name
Quantity
14.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20.3 g
Type
reactant
Smiles
BrCC(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
with stirring over 10-15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On completion of the addition the reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 2 hours
Duration
2 h
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
12.5 (± 2.5) min
Name
Type
product
Smiles
C(C)OC(=O)N1CCN(CC1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 29.1 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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